molecular formula C8H8FNO B1278424 3'-Amino-4'-fluoroacetophenone CAS No. 2002-82-6

3'-Amino-4'-fluoroacetophenone

Cat. No. B1278424
CAS RN: 2002-82-6
M. Wt: 153.15 g/mol
InChI Key: LUKSDHOQKVTGGT-UHFFFAOYSA-N
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Description

3'-Amino-4'-fluoroacetophenone is a chemical compound that is part of the aminoacetophenone family. These compounds are known for their potential applications in various fields, including medicinal chemistry, due to their structural properties that allow them to serve as precursors for the synthesis of more complex molecules. The presence of a fluorine atom in the molecule can significantly alter its chemical and physical properties, potentially leading to enhanced biological activity or altered metabolic stability .

Synthesis Analysis

The synthesis of fluorinated amino-substituted acetophenones, such as 3'-Amino-4'-fluoroacetophenone, can be achieved through a metal-free approach that involves the conversion of a trimethylsilylarylacetylene derivative into the desired acetophenone using p-toluenesulfonic acid (p-TSA). This method is advantageous due to its mild reaction conditions and the use of readily available starting materials. The resulting aminoacetophenones can then be used as versatile precursors for the synthesis of polyfluorinated azaheterocycles, which have potential anticarcinogenic properties .

Molecular Structure Analysis

The molecular structure of 3'-Amino-4'-fluoroacetophenone includes an amino group and a fluorine atom attached to a phenyl ring, which is further connected to an acetophenone moiety. The presence of the fluorine atom is particularly significant as it can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The amino group also plays a crucial role in the molecule's ability to participate in various chemical reactions and form bonds with other atoms or groups .

Chemical Reactions Analysis

Aminoacetophenones, including 3'-Amino-4'-fluoroacetophenone, can undergo various chemical reactions that are essential for their transformation into more complex structures. For instance, they can be used in the synthesis of benzoazaheterocycles through further functionalization. The amino group can participate in C-H/N-H coupling reactions, which are important for the formation of new carbon-nitrogen bonds, as seen in the synthesis of isatins from 2'-aminoacetophenones . Additionally, the fluorine atom can influence the reactivity of the molecule, making it a valuable substituent in the design of pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Amino-4'-fluoroacetophenone are influenced by its molecular structure. The presence of the fluorine atom can affect the compound's lipophilicity, boiling point, and stability. The amino group contributes to the molecule's basicity and its ability to form hydrogen bonds, which can be important for its solubility and interaction with biological molecules. These properties are crucial when considering the compound's potential applications in drug design and synthesis, as they will determine its behavior in various environments and its suitability for further chemical transformations .

Scientific Research Applications

1. Synthesis of Metal Complexes

3'-Amino-4'-fluoroacetophenone has been utilized in the synthesis of various metal complexes. For example, Singh et al. (2010) and Singh (2010) have demonstrated its use in creating complexes with Pb(II) and Sn(II) by combining it with amino acids to form Schiff bases. These complexes exhibit square planar and square pyramidal geometries and have potential applications in catalysis and materials science (Singh, Chauhan, & Sachedva, 2010) (Singh, 2010).

2. Studies in Enolate Chemistry

Kolonko et al. (2011) explored the lithium enolate of 4-fluoroacetophenone, focusing on its formation, dynamics, and aldol reactivity. This research is significant for understanding the complex solution chemistry of lithium enolates, widely used in organic synthesis (Kolonko, Wherritt, & Reich, 2011).

Safety And Hazards

The safety data sheet for a similar compound, 4’-Fluoroacetophenone, suggests that it can cause skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of 3’-Amino-4’-fluoroacetophenone could involve its use in the synthesis of more complex organic compounds, given its role as an intermediate in the synthesis of drugs and other organic synthetic compounds .

properties

IUPAC Name

1-(3-amino-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKSDHOQKVTGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442339
Record name 3'-AMINO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-4'-fluoroacetophenone

CAS RN

2002-82-6
Record name 3'-AMINO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Amino-4'-fluoroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

39 g of 4'-fluoro-3'-nitroacetophenone, melting point: 44° C, were hydrogenated in 390 ml of methanol at 20 atm. and 40° C in the presence of Raney-Nickel to give the 3'-amino-4'-fluoro-acetophenone, melting point: 70° C).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

At 0° C., a solution of 11.1 g (89 mmol) of tin chloride dihydrate in 12 ml of water was added dropwise over a period of 15 min to a solution of 3 g (16.4 mmol) of 4-fluoro-3-nitroacetophenone in 7.8 ml of 12 N hydrochloric acid. The reaction mixture was then heated at reflux for 15 min and subsequently stirred at RT overnight. The reaction mixture was then poured on ice, adjusted to pH 12 using 50% strength aqueous sodium hydroxide solution and extracted with ethyl acetate. The organic phase was washed with saturated sodium chloride solution, dried over magnesium sulphate and concentrated. This gave 2.47 g (purity 90%, 87% of theory) of the target compound.
Name
tin chloride dihydrate
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred mixture of 3'-nitro-4'-fluoroacetophenone (10.04 g, 55 mmol) in 72 mL of concentrated hydrochloric acid, was added tin (II) chloride dihydrate (37 grams), in portions. After approximately one third of the material had been added, a rapid rise in the internal reaction temperature (to 95° C.) was noted. The mixture was then heated to reflux for 10 minutes, this resulted in the dissolution of all solids to give a solution. The mixture was then cooled to room temperature and poured onto an ice/water mixture (150 g). The mixture was then further cooled in an ice bath while 50% sodium hydroxide was added until pH 12 was reached. The aqueous layer was extracted twice with ether (50 mL). The combined organic extracts were washed with brine and then dried over sodium sulfate. Removal of the drying agent and in vacuo concentration of the filtrate afforded a yellow-orange oil (8.73 g) which was recrystallized on standing. This material was of sufficient purity to be used directly in the next step (Part 3).
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LY Hu, J Guo, SS Magar, JB Fischer… - Journal of medicinal …, 1997 - ACS Publications
… Fluoro-5-ethylaniline: To a stirred mixture of 3‘-amino-4‘-fluoroacetophenone (7.56 g, 49.4 mmol) in triethylene glycol (60 mL) was added 4.94 g of sodium hydroxide. Neat hydrazine …
Number of citations: 99 pubs.acs.org
M Protiva, J Jílek, M Rajšner, K Šindelář… - Collection of …, 1987 - cccc.uochb.cas.cz
… One of the intermediates, 3-amino-4-fluoroacetophenone (XII) (ref.has now been prepared by reduction of 4-fluoro-3-nitroacetophenone18 not only with tin(II) chloride18 but also by …
Number of citations: 4 cccc.uochb.cas.cz
NB Chapman, K Clarke… - Proceedings of the …, 1965 - royalsocietypublishing.org
… Sodium nitrite (0-58 mole) in water (70 ml.) was added slowly to a stirred icecold suspension of 3-amino-4-fluoroacetophenone (0-57 mole) in 23 % hydrobromic acid (625 ml.). The …
Number of citations: 9 royalsocietypublishing.org

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